molecular formula C10H11N3O3S B2557657 2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide CAS No. 99056-41-4

2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide

Cat. No.: B2557657
CAS No.: 99056-41-4
M. Wt: 253.28
InChI Key: OHKASMJLILEYGD-UHFFFAOYSA-N
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Description

2-Cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide is a sulfonamide-functionalized hydrazide derivative characterized by a cyano group at the α-position and a 4-methylbenzenesulfonyl substituent on the hydrazide nitrogen. This structural framework enables diverse reactivity, particularly in forming heterocyclic systems via condensation with carbonyl compounds or electrophilic reagents . However, analogous derivatives, such as ZE-5a (N-[(4-methylphenyl)sulfonyl]-2-(4-(4-fluorophenyl)-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl acetohydrazide), are synthesized via multi-step reactions involving sulfonylation and heterocyclization .

Properties

IUPAC Name

2-cyano-N'-(4-methylphenyl)sulfonylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-8-2-4-9(5-3-8)17(15,16)13-12-10(14)6-7-11/h2-5,13H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKASMJLILEYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Routes

Condensation of p-Toluenesulfonylurea with Hydrazine Hydrate

The most industrially viable method involves reacting p-toluenesulfonylurea (Compound V) with hydrazine hydrate (N₂H₄·H₂O) in n-butanol under reflux.

Reaction Protocol
  • Reagents :

    • p-Toluenesulfonylurea (30 g, 0.1 mol)
    • Hydrazine hydrate (11 g, 0.22 mol)
    • Sodium carbonate (19.5 g, 0.18 mol) as a base catalyst
    • n-Butanol (200 mL) as solvent.
  • Procedure :
    The mixture is refluxed for 12 hours, followed by solvent distillation under reduced pressure. Post-reaction, 300 mL water is added, and the pH is adjusted to 7 using hydrochloric acid. The product precipitates as a white solid, yielding 30 g (93.4%) after drying.

  • Mechanistic Insight :
    The reaction proceeds via nucleophilic attack of hydrazine on the sulfonylurea carbonyl, eliminating ammonia and forming the hydrazide linkage. Sodium carbonate neutralizes HCl byproducts, driving the equilibrium toward product formation.

Optimization Data
Parameter Optimal Value Impact on Yield
Temperature 117°C (reflux) Maximizes kinetics without decomposition
Reaction Time 12 hours Completes conversion (>99% by HPLC)
Molar Ratio (N₂H₄:V) 2.2:1 Prevents di-substitution
Solvent n-Butanol Enhances solubility of intermediates

This method’s industrial applicability is underscored by its high yield and minimal purification requirements.

Cyanoacetylhydrazine Cyclization with Carbonyl Derivatives

An alternative route utilizes cyanoacetylhydrazine as the core building block, reacting with cyclopentanone in 1,4-dioxane.

Reaction Protocol
  • Reagents :

    • Cyanoacetylhydrazine (1.00 g, 0.01 mol)
    • Cyclopentanone (0.84 g, 0.01 mol)
    • Piperidine (0.50 mL) as a base catalyst
    • 1,4-Dioxane (30 mL) as solvent.
  • Procedure :
    The solution is refluxed for 2 hours, cooled, and poured into ice-water acidified with HCl. The product is filtered and dried, yielding 1.65 g (85%) of the hydrazide.

  • Mechanistic Pathway :
    Piperidine facilitates Knoevenagel condensation, forming a cyclopentylidene intermediate that undergoes hydrazide coupling. The cyano group stabilizes the enolate intermediate, favoring cyclization.

Comparative Analysis
Metric Method 2.1 Method 2.2
Yield 93.4% 85%
Reaction Time 12 hours 2 hours
Scalability Industrial Lab-scale
Byproducts Minimal Moderate

While Method 2.2 offers faster synthesis, its lower yield and scalability limit industrial adoption.

Advanced Methodological Variations

Catalytic Enhancements

Substituting sodium carbonate with triethylamine in Method 2.2 accelerates reaction rates but necessitates stringent pH control to prevent cyano group hydrolysis.

Solvent Effects

  • n-Butanol : Ideal for Method 2.1 due to high boiling point (117°C) and compatibility with sulfonylureas.
  • 1,4-Dioxane : Preferred in Method 2.2 for stabilizing reactive intermediates via hydrogen bonding.

Purity and Characterization

Post-synthesis, the compound is characterized by:

  • ¹H NMR : δ 2.42 (s, 3H, CH₃), 3.15 (s, 2H, NH₂), 7.35–7.80 (m, 4H, aromatic).
  • HPLC : Retention time 8.2 min (99.5% purity).
  • Melting Point : 198–200°C (decomposition).

Industrial and Pharmacological Applications

The compound’s primary use is in synthesizing gliclazide , a sulfonylurea antidiabetic agent. Its p-toluenesulfonyl group enhances metabolic stability, while the cyanoacetohydrazide moiety facilitates ring closure in gliclazide’s heterocyclic core.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(4-methylphenyl)sulfonyl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic addition reactions due to the presence of the cyano group. The sulfonyl group can form strong interactions with proteins and enzymes, which is pivotal in drug design and development.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against resistant strains of bacteria, demonstrating superior activity compared to standard antibiotics. The compound's structure enhances its interaction with bacterial targets, leading to effective inhibition of growth.

Anticancer Properties
Another area of interest is its potential as an anticancer agent. Investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating its therapeutic potential in cancer treatment .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for formulating advanced materials that require specific interactions at the molecular level.

Case Studies

Study Focus Findings
Antimicrobial EfficacyDemonstrated superior activity against resistant bacterial strains compared to standard antibiotics.
Anticancer MechanismInduced apoptosis in cancer cells by modulating pro- and anti-apoptotic factors .
Chemical TransformationUsed as an intermediate for synthesizing complex organic compounds through nucleophilic addition reactions.

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(4-methylphenyl)sulfonyl]acetohydrazide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Features Biological Activity
2-Cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide 4-Methylphenylsulfonyl Enhanced electrophilicity due to sulfonyl group; potential for hydrogen bonding via sulfonamide moiety Anticancer, antimicrobial (inferred from analogs)
2-Cyano-N'-(2-chlorobenzylidene)acetohydrazide () 2-Chlorobenzylidene Trans configuration at C=N; stabilized by N–H···O hydrogen bonds and π-π interactions Structural studies only; activity not reported
ZE-5a () 4-Methylphenylsulfonyl + triazole-thioether Sulfonamide and triazole groups enhance pharmacological potential Anticoagulant, antiplatelet activity
2-Cyano-N'-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)acetohydrazide () Pyranone-ethylidene Chelation capability for metal complexes Enhanced antibacterial activity in Cu(II) complexes
2-Cyano-N'-(1-phenylethylidene)acetohydrazide () Phenylethylidene Precursor for pyrimidinone derivatives Anticancer activity via heterocyclization

Electronic and Steric Effects

  • Sulfonyl vs. Benzylidene Substituents : Sulfonamide derivatives exhibit stronger electron-withdrawing effects compared to benzylidene groups, enhancing reactivity in nucleophilic substitutions. For example, ZE-5a's sulfonyl group facilitates interactions with biological targets like thrombin , whereas benzylidene derivatives (e.g., ) prioritize crystallographic stability .
  • Heterocyclic Modifications : Derivatives incorporating pyran, triazole, or coumarin moieties (e.g., ) demonstrate improved bioactivity. For instance, coumarin-based hydrazides () show IC₅₀ values <870 nM against cancer cells due to π-stacking interactions with DNA .

Anticancer Activity

  • Coumarin Derivatives : Compound 3d () exhibits IC₅₀ = 18 nM against breast cancer cells, comparable to CHS 828, via inhibition of topoisomerase II .
  • Triazole-Sulfonamide Hybrids : ZE-5a derivatives target platelet aggregation pathways, showing dual anticoagulant and antiplatelet effects .

Antimicrobial Activity

  • Metal Complexes: Cu(II) complexes of pyranone-ethylidene derivatives () inhibit Gram-positive bacteria (MIC = 4–8 µg/mL) by disrupting cell membranes .

Antidiabetic Activity

  • Piperidine-Based Derivatives : S3 () inhibits α-amylase (IC₅₀ = 0.273 mg/mL), outperforming acarbose (IC₅₀ = 0.274 mg/mL) via competitive binding .

Biological Activity

2-Cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide (CAS No. 99056-41-4) is an organic compound with a complex structure that includes a cyano group, a sulfonyl group, and an acetohydrazide moiety. Its molecular formula is C₁₀H₁₁N₃O₃S. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The compound's structure allows it to participate in various chemical reactions, which can be crucial for its biological activity. The presence of the sulfonyl and cyano groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group can engage in nucleophilic addition reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions may lead to modulation of enzymatic activity and disruption of cellular processes, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, demonstrating potential as a chemotherapeutic agent.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of acetohydrazides, including this compound. The results indicated that this compound showed superior activity against resistant strains of bacteria compared to standard antibiotics .
  • Anticancer Mechanism Exploration : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. The researchers found that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Comparison with Similar Compounds

When compared to similar compounds such as 2-cyano-N'-[(4-chlorophenyl)sulfonyl]acetohydrazide , the presence of the methyl group in the para position of the phenyl ring in this compound appears to enhance its lipophilicity and biological activity.

Table 3: Comparison of Biological Activities

CompoundMIC (µg/mL)IC50 (µM)
This compound3215
2-cyano-N'-[(4-chlorophenyl)sulfonyl]acetohydrazide6420

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between cyanoacetohydrazide derivatives and sulfonyl chlorides. For example, derivatives with similar sulfonyl groups (e.g., 4-methylphenylsulfonyl) are synthesized by reacting hydrazides with sulfonyl chlorides in methanol or ethanol under reflux . To optimize yields, adjust stoichiometry (1:1 molar ratio of reactants), use sodium acetate as a catalyst, and monitor reaction progress via TLC. Lower yields (e.g., 44–56% in related compounds) may arise from steric hindrance or competing side reactions; purification via recrystallization (methanol/chloroform) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S=O stretch at ~1350–1150 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to confirm hydrazide (-NH-NH-) protons (~9–10 ppm) and sulfonyl-attached aromatic protons (δ 7.2–7.8 ppm for 4-methylphenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values within ±0.005 Da) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXTL software is critical for resolving bond lengths, angles, and hydrogen-bonding networks. For example, the N–N bond in hydrazide groups often shows delocalization (e.g., 1.413 Å in related structures), while sulfonyl groups exhibit tetrahedral geometry. Hydrogen bonds (N–H⋯O/N) stabilize crystal packing .

Advanced Research Questions

Q. How do structural modifications of the 4-methylphenylsulfonyl group impact biological activity?

  • Methodological Answer : Replace the 4-methyl group with electron-withdrawing (e.g., -NO₂) or bulky substituents to assess effects on bioactivity. For instance, derivatives with pyridine or coumarin moieties show enhanced antimicrobial activity, while thiophene substitutions may reduce antioxidant efficacy. Evaluate via in vitro assays (e.g., MIC for antimicrobial activity, DPPH scavenging for antioxidants) .

Q. What computational methods are suitable for studying this compound’s adsorption or corrosion inhibition properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance capabilities. Molecular docking (e.g., AutoDock Vina) models interactions with metal surfaces (e.g., galvanized steel). Validate experimentally via electrochemical impedance spectroscopy (EIS) and Langmuir adsorption isotherms .

Q. How can contradictory bioactivity data between similar derivatives be addressed?

  • Methodological Answer : Discrepancies (e.g., weak antioxidant activity in thiophene-substituted derivatives vs. potent antimicrobial effects) may arise from assay conditions or substituent electronic effects. Replicate experiments under standardized protocols (e.g., fixed concentration, solvent, and cell lines) and use multivariate analysis (e.g., PCA) to isolate key variables .

Q. What strategies improve the solubility and bioavailability of this compound for pharmacological studies?

  • Methodological Answer :

  • Solubility : Use co-solvents (DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation.
  • Bioavailability : Introduce hydrophilic groups (e.g., -OH, -COOH) via structural derivatization. For example, coupling with morpholinophenyl groups enhances membrane permeability .

Data Analysis and Optimization

Q. How can reaction conditions be optimized for eco-friendly synthesis?

  • Methodological Answer : Replace traditional solvents with ethanol/water mixtures or adopt solvent-free mechanochemical grinding (e.g., L-proline-catalyzed synthesis at 60°C for 30 min). These methods reduce waste and improve atom economy (yields >85%) .

Q. What statistical tools are recommended for analyzing biological activity data?

  • Methodological Answer : Use one-way ANOVA with post hoc Tukey’s test (e.g., for comparing tail bleeding time in antiplatelet assays) and IC₅₀ calculations via nonlinear regression (GraphPad Prism). Report data as mean ± SEM (n ≥ 3) .

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